Endodan

Vue d'ensemble

Description

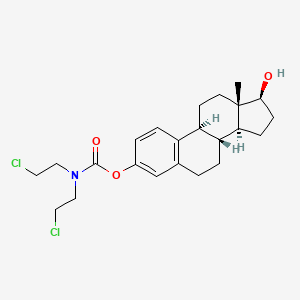

Endodan is a medication used to relieve moderate to moderately severe pain . It contains two active ingredients: oxycodone and aspirin . Oxycodone is an opioid pain reliever that acts on certain parts of the brain to relieve pain . Aspirin is known as a salicylate and a nonsteroidal anti-inflammatory drug (NSAID) that works by blocking a certain natural substance in your body to reduce pain and swelling .

Applications De Recherche Scientifique

Teratogenicity and Embryotoxicity Studies

Endodan, also known as ethylene-thiuram monosulphide, has been the subject of scientific research focusing on its teratogenicity and embryotoxicity. A study on albino rats demonstrated a low teratogenic and embryotoxic activity of Endodan after a single treatment. However, it showed a pronounced cumulative effect with daily administration, affecting the functional state of the nervous system of the progeny without changing viability and body weight gain during the postnatal period (Vergieva, 1984).

Reproductive Function Assessment

In another study, the impact of Endodan on the reproductive function of parent generation albino rats was assessed. The research involved examining the postnatal development of three successive generations of rats exposed to Endodan, and it used various integral toxicological methods to evaluate the effects. The study found light gonadotropic effects, slight teratogenic and mutagenic activity, and suggested that Endodan has relatively higher perspectives for practical use concerning the potential risk of the population, though with a need for strict observation of hygienic standards and safety rules in its handling (Ivanova-chemishanska et al., 1981).

Genotoxicity Evaluation

Endodan's genotoxic effects were investigated in a variety of test systems, including the Ames test and human lymphocyte cell cultures. The study found that Endodan's genotoxicity ranged from negative to slightly positive in different test systems. Specifically, at certain concentrations, Endodan induced base-pair substitutions in the TA100 strain of Salmonella typhimurium and caused chromosomal aberrations in hamster bone marrow cells. The research highlights the varied genotoxic responses of Endodan depending on the test system used (Tzoneva et al., 1985).

Endodan in Microbial Degradation Studies

Research on Endodan has also explored its role in microbial degradation. Endosulfan, known commercially as Endodan, is a cyclodieneorganochlorine insecticide with broad activity. Understanding its degradation pathways and environmental impact is crucial forassessing its ecological consequences and potential applications in bioremediation (Kondo, 2017).

Mécanisme D'action

Target of Action

Endodan, also known as ETEM, is a compound that primarily targets pain receptors in the body . It is a semisynthetic opioid analgesic derived from thebaine . The primary targets of Endodan are the opioid receptors in the central nervous system . These receptors play a crucial role in the perception of pain.

Mode of Action

Endodan works by binding to the opioid receptors in the brain and spinal cord . This binding blocks the transmission of pain signals sent by the nerves to the brain, thereby reducing the sensation of pain . In addition to its analgesic properties, Endodan also has anxiolytic effects, providing relief from anxiety .

Biochemical Pathways

It is known that the compound interacts with the opioid receptors, triggering a series of biochemical reactions that lead to the inhibition of pain signal transmission . This process involves the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels . The net effect is hyperpolarization of the neuron and inhibition of pain signal transmission .

Pharmacokinetics

The pharmacokinetics of Endodan involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Endodan is absorbed from the gastrointestinal tract . It is then distributed throughout the body, particularly to tissues expressing opioid receptors . Endodan is metabolized in the liver and excreted primarily in the urine . The ADME properties of Endodan influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Endodan’s action primarily involve the modulation of pain perception. By binding to opioid receptors, Endodan inhibits the transmission of pain signals, thereby reducing the sensation of pain . This results in analgesia, or pain relief, which is the primary therapeutic effect of Endodan . Additionally, Endodan can cause anxiolysis, providing relief from anxiety .

Action Environment

The action, efficacy, and stability of Endodan can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and excretion of Endodan, potentially altering its therapeutic effects . Additionally, individual factors such as age, sex, genetic makeup, and health status can also influence the action and efficacy of Endodan

Safety and Hazards

Endodan exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Endodan . Accidental ingestion of even one dose of Endodan, especially by children, can result in a fatal overdose of oxycodone .

Propriétés

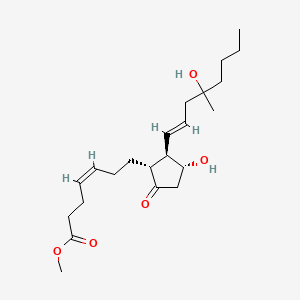

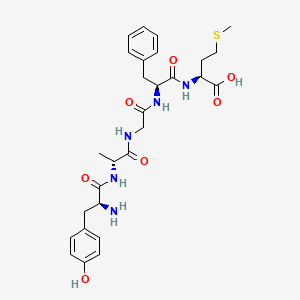

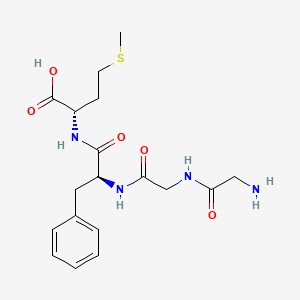

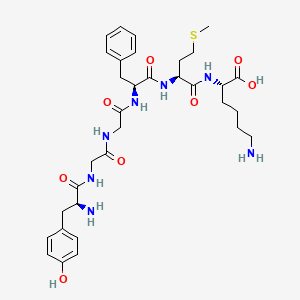

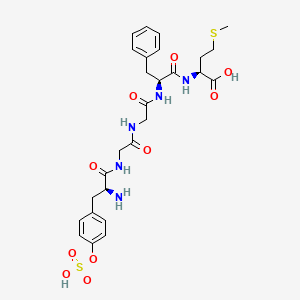

IUPAC Name |

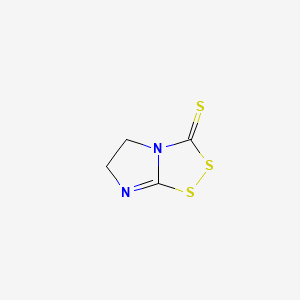

5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTGQIQVUVTBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=N1)SSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187473 | |

| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Endodan | |

CAS RN |

33813-20-6 | |

| Record name | Ethylenethiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33813-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETEM [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BISTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG03351C2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the long-term effects of Endodan exposure on living organisms?

A1: Studies have shown that prolonged exposure to Endodan can lead to various adverse effects. In rats, chronic exposure caused alterations in gonad function, impacting reproductive capabilities [, ]. Furthermore, research indicates potential embryotoxic and teratogenic effects, highlighting risks during pregnancy [, , ]. Cardiovascular changes were also observed in experimental models [].

Q2: Has Endodan demonstrated any mutagenic or genotoxic potential in research?

A2: Yes, there is evidence suggesting that Endodan possesses mutagenic and genotoxic properties. Research using a dominant lethal assay in rats indicated a potential for Endodan to induce mutations []. Further investigations utilizing various test systems have confirmed its genotoxic potential [].

Q3: What do we know about the safety profile of Endodan?

A3: The available research raises concerns regarding the safety profile of Endodan. Studies highlight its potential to accumulate in the body, leading to amplified toxicity with prolonged exposure []. This cumulative effect underscores the importance of minimizing exposure and adhering to strict safety guidelines when handling this compound.

Q4: Are there any documented behavioral changes in offspring following maternal exposure to Endodan?

A4: Yes, studies involving pregnant rats exposed to Endodan revealed subtle deviations in the nervous system function of their offspring. These deviations manifested as behavioral changes detectable through specific tests []. While these changes didn't significantly affect overall viability or weight gain, they point to potential neurodevelopmental impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.